Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate is a chemical compound with the molecular formula C14H13FN2O2S It is a heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group and a thioacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate typically involves the reaction of 4-(4-fluorophenyl)pyrimidine-2-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group of the pyrimidine derivative attacks the bromoacetate, resulting in the formation of the thioester linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioester moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Electrophilic reagents such as nitrating agents, halogenating agents; reactions are usually conducted in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted fluorophenyl derivatives
Scientific Research Applications
Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The fluorophenyl group may enhance the compound’s ability to bind to certain receptors or enzymes, while the thioester moiety could facilitate interactions with thiol-containing biomolecules. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate can be compared with other pyrimidine derivatives, such as:
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
These compounds share a similar pyrimidine core but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the fluorophenyl group in this compound may confer unique properties, such as increased lipophilicity and enhanced binding affinity to certain targets .
Properties
IUPAC Name |
ethyl 2-[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c1-2-19-13(18)9-20-14-16-8-7-12(17-14)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATYOGJEGNHGRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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